molecular formula C12H12FN3O2 B7857446 methyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate

methyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B7857446
M. Wt: 249.24 g/mol
InChI Key: DRHPHZKELWZQPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out using various catalysts and conditions, such as alumina-silica-supported manganese dioxide in water, which provides an eco-friendly and efficient method . The reaction yields are generally high, ranging from 86% to 96% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of mitogen-activated protein kinase 14, affecting various signaling pathways involved in inflammation and cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug design and development .

Properties

IUPAC Name

methyl 5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-7-10(12(17)18-2)11(14)16(15-7)9-5-3-8(13)4-6-9/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHPHZKELWZQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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